4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
The compound 4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione features a benzothiadiazine-1,1-dione core substituted with a butyl group at position 4 and a sulfanyl-linked pyrido[1,2-a]pyrimidin-4-one moiety at position 2. The benzothiadiazine scaffold is notable in medicinal chemistry for its role in diuretics and antihypertensive agents, while the pyrido-pyrimidinone fragment is associated with diverse bioactivities, including kinase inhibition . The sulfanyl (-S-) linker may influence electronic properties and binding interactions compared to ether or amine linkages in analogous compounds .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-2-3-11-23-16-8-4-5-9-17(16)29(26,27)22-20(23)28-14-15-13-19(25)24-12-7-6-10-18(24)21-15/h4-10,12-13H,2-3,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEVSDXHSFYJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-hiv-1 activity, suggesting that this compound may also target HIV-1 proteins.
Mode of Action
It is suggested that the compound binds into the active site of hiv-1 integrase (in), a key enzyme in the hiv-1 life cycle. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety are thought to chelate the Mg2+ ion.
Biochemical Pathways
The compound likely affects the HIV-1 life cycle by inhibiting the integrase enzyme, which is crucial for the integration of viral DNA into the host genome. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading to new cells.
Pharmacokinetics
It has been reported that similar compounds presented no significant cytotoxicity at a concentration of 100 μm, suggesting good bioavailability and tolerability.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins, potentially influencing their function. The nature of these interactions is likely dependent on the specific molecular structure of the compound, including its sulfanyl group and pyrimidin-2-yl moiety.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound.
Dosage Effects in Animal Models
Preliminary studies suggest that the effects of the compound may vary with different dosages, potentially exhibiting threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Preliminary studies suggest that it may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.
Comparison with Similar Compounds
(a) 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ()
- Key Differences: Substituents: Lacks the benzothiadiazine core; instead, it incorporates a 1,3-benzodioxol group at position 2 and a piperazine at position 5. Linkage: Direct attachment of piperazine to the pyrido-pyrimidinone ring, contrasting with the sulfanyl-bridged benzothiadiazine in the target compound. Potential Applications: Piperazine substituents often enhance solubility and receptor affinity, suggesting possible CNS or antimicrobial applications .
(b) 5-Methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione ()
- Key Differences :
- Core Structure : Replaces benzothiadiazine with an imidazolidinedione ring, which may alter metabolic stability and hydrogen-bonding capacity.
- Substituents : A phenyl group at position 5 introduces steric bulk compared to the butyl group in the target compound.
- Functional Implications : Imidazolidinediones are associated with antidiabetic activity (e.g., thiazolidinediones), hinting at divergent therapeutic targets .
Sulfur-Linked Heterocycles
(a) 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate ()
- Key Differences: Linkage: Uses an ethyl bridge between pyrido-pyrimidinone and a piperidinium-benzisoxazole system, differing from the sulfanyl bridge in the target compound. Fluorine Substitution: The 6-fluoro group on benzisoxazole enhances metabolic stability and lipophilicity, a feature absent in the target compound .
(b) Ether vs. Sulfanyl Linkages ()
- Ether Analogs: Compounds like 6-methyl-3-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione use oxygen-based linkages, which are less nucleophilic than sulfanyl groups. This may reduce reactivity in biological systems .
Benzothiadiazine Derivatives
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ()
- Key Differences: Core Modifications: Features a thioxo-pyrimidine ring fused to a sulfonamide group instead of the pyrido-pyrimidinone moiety. Biological Relevance: Sulfonamide derivatives are common in antibacterial agents, suggesting different target pathways compared to the pyrido-pyrimidinone-containing compound .
Characterization
- Techniques :
Data Table: Structural and Functional Comparison
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The benzothiadiazine scaffold is synthesized from aniline derivatives via a Friedel-Crafts acylation followed by cyclization with chlorosulfonyl isocyanate (CSI):
Step 1 :
Aniline (32.21 mmol) in nitromethane is treated with CSI (38.66 mmol) and anhydrous AlCl₃ (41.88 mmol) under reflux (101°C, 0.5 h). The intermediate undergoes cyclization to form 3-sulfanyl-4H-benzothiadiazine-1,1-dione.
Step 2 :
Butylation at the N4 position is achieved using 1-bromobutane in the presence of K₂CO₃ in DMF (80°C, 12 h), yielding 4-butyl-3-sulfanyl-benzothiadiazine-1,1-dione (Intermediate I-2).
Table 1: Reaction Conditions for Benzothiadiazine Core Formation
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Aniline, CSI, AlCl₃ | Nitromethane | 101°C | 0.5 h | 68% |
| 2 | Intermediate I-2, 1-bromobutane | DMF | 80°C | 12 h | 82% |
Pyrido[1,2-a]pyrimidin-4-one Fragment Preparation
Condensation and Oxidation
The pyrido[1,2-a]pyrimidin-4-one moiety is synthesized via a three-component reaction:
Step 1 :
2-Aminopyridine reacts with ethyl acetoacetate and paraformaldehyde in acetic acid (120°C, 6 h) to form 2-methylpyrido[1,2-a]pyrimidin-4-one.
Step 2 :
Bromination at the methyl group using N-bromosuccinimide (NBS) in CCl₄ (reflux, 4 h) yields 2-(bromomethyl)pyrido[1,2-a]pyrimidin-4-one. Subsequent treatment with thiourea in ethanol (70°C, 3 h) generates the mercaptomethyl derivative (2-(mercaptomethyl)pyrido[1,2-a]pyrimidin-4-one).
Table 2: Pyrido[1,2-a]pyrimidin-4-one Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2-Aminopyridine, ethyl acetoacetate | Acetic acid | 120°C | 6 h | 75% |
| 2 | NBS, thiourea | CCl₄/EtOH | 70°C | 7 h | 63% |
Coupling of Benzothiadiazine and Pyrido[1,2-a]pyrimidin-4-one
Nucleophilic Substitution
The sulfanyl bridge is formed via a nucleophilic substitution reaction:
Step 1 :
4-Butyl-3-sulfanyl-benzothiadiazine-1,1-dione (1 equiv) reacts with 2-(mercaptomethyl)pyrido[1,2-a]pyrimidin-4-one (1.2 equiv) in the presence of K₂CO₃ (2 equiv) in anhydrous DMF (80°C, 8 h). The reaction is monitored by TLC, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Critical Parameters :
Table 3: Coupling Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Equiv. of K₂CO₃ | 2.0 | Maximizes deprotonation |
| Reaction Time | 8 h | Completes substitution |
| Purification Method | Column chromatography | Purity >95% |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times. For example, cyclization steps achieve 90% conversion in 15 minutes at 150°C under microwave conditions, though scalability remains a challenge.
Green Chemistry Approaches
A patent (CN107417641B) describes a solvent-free method using β-cyclodextrin as a supramolecular catalyst, achieving 85% yield in water at 60°C. This method reduces environmental impact but requires longer reaction times (50 min).
Characterization and Quality Control
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrido[1,2-a]pyrimidine and benzothiadiazine cores in this compound?
- Methodological Answer : The pyrido[1,2-a]pyrimidine core can be synthesized via oxidative cyclization of hydrazine intermediates, as demonstrated in analogous pyridothiadiazine derivatives. For example, sodium hypochlorite in ethanol under mild conditions (room temperature, 3 hours) enables efficient ring closure while minimizing hazardous reagents . The benzothiadiazine moiety may require sulfanyl group introduction via nucleophilic substitution or thiol-ene chemistry. Optimization of substituent positioning (e.g., 4-butyl group) should prioritize steric and electronic compatibility with downstream reactions.
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of high-resolution techniques:
- 1H/13C NMR : Assign peaks by comparing shifts to structurally similar compounds (e.g., pyridothiadiazine derivatives with sulfanyl substituents ).
- FTIR : Confirm the presence of key functional groups (e.g., C=O at ~1680 cm⁻¹ for the 4-oxo group, S=O at ~1150 cm⁻¹ for the benzothiadiazine-dione ).
- HRMS : Validate molecular formula accuracy (e.g., ESI+ mode to detect [M+H]+ with <2 ppm error ).
Advanced Research Questions
Q. What computational approaches can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., phosphodiesterases, given the structural similarity to imidazo[1,2-a]pyrimidine-based inhibitors ).
- MD Simulations : Assess binding stability over 100+ ns trajectories in explicit solvent (e.g., GROMACS) to identify key residues for affinity .
- QSAR Modeling : Train models on pyridothiadiazine derivatives’ bioactivity data to correlate substituent effects (e.g., 4-butyl chain length) with inhibitory potency .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyridothiadiazine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare bioactivity datasets across studies (e.g., IC₅₀ variations in kinase inhibition assays ). Use statistical tools (ANOVA, PCA) to isolate confounding variables (e.g., assay conditions, cell lines).
- Synthetic Replication : Systematically vary substituents (e.g., 4-butyl vs. 4-methyl groups) under controlled conditions to isolate electronic vs. steric effects .
- In Silico Free Energy Calculations : Compute ΔΔG values (e.g., MM/PBSA) to quantify substituent contributions to binding .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME Profiling :
- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Vivo PK : Administer intravenously/orally to rodent models, collect plasma at 0–24h, and quantify via UPLC-QTOF .
Data Analysis and Optimization
Q. How can AI-driven tools enhance reaction optimization for this compound’s synthesis?
- Methodological Answer :
- Active Learning : Deploy platforms like ChemOS to iteratively optimize reaction parameters (e.g., temperature, catalyst loading) using Bayesian optimization .
- Retrosynthetic Planning : Use IBM RXN for Trees to prioritize routes with minimal steps and high atom economy .
- Process Control : Integrate COMSOL Multiphysics with AI to simulate mass/heat transfer dynamics in flow reactors, reducing byproduct formation .
Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?
- Methodological Answer :
- In Situ Monitoring : Use ReactIR or NMR to track transient intermediates (e.g., sulfanyl radicals during thioether formation ).
- Trapping Agents : Introduce stable nitroxides (e.g., TEMPO) to isolate and characterize short-lived species via HRMS .
- DFT Calculations : Model reaction pathways (Gaussian 16) to predict intermediate stability and guide experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
